molecular formula C6H4F3NO B017776 2-Hydroxy-5-(trifluoromethyl)pyridine CAS No. 33252-63-0

2-Hydroxy-5-(trifluoromethyl)pyridine

Cat. No. B017776
CAS RN: 33252-63-0
M. Wt: 163.1 g/mol
InChI Key: BYRJSCNPUHYZQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(Trifluoromethylsulfonyloxy)pyridine, involves the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride, indicating a method that could be adapted for synthesizing 2-Hydroxy-5-(trifluoromethyl)pyridine by adjusting the functional groups involved (Keumi et al., 1988). Another relevant process is the regioselective synthesis of 3-(2-hydroxyaryl)pyridines, which showcases a transition-metal-free route, potentially applicable to the target compound's synthesis (Raminelli et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxy-5-(trifluoromethyl)pyridine, such as 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride, has been elucidated using X-ray diffraction techniques. These studies reveal details about bond lengths and the formation of hydrogen bonds, providing insights into the molecular geometry and electronic structure that could be inferred for 2-Hydroxy-5-(trifluoromethyl)pyridine (Rybakov et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of related compounds, such as the reaction of 5-trifluoromethyl-pyridine-2-thione with iodine, provides a glimpse into the potential reactions 2-Hydroxy-5-(trifluoromethyl)pyridine could undergo. Such studies reveal the compound's ability to form complexes and participate in substitution reactions, suggesting its versatility in synthetic chemistry (Chernov'yants et al., 2011).

Physical Properties Analysis

While specific studies on 2-Hydroxy-5-(trifluoromethyl)pyridine's physical properties are scarce, research on analogous compounds can provide indirect insights. Factors such as solubility, melting point, and stability under various conditions are critical for handling and application in chemical syntheses.

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-5-(trifluoromethyl)pyridine, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar compounds. For example, the facile acylation of pyrrolidine-2,4-diones indicates potential routes for functionalizing the pyridine ring in the target compound, enhancing its utility in organic synthesis (Jones et al., 1990).

Scientific Research Applications

  • Pharmaceuticals and Biomedicine :

  • Chemical Industry and Synthesis :

    • As intermediates in the synthesis of chromeno[2,3-b]pyridine derivatives, offering potential for various industrial applications (Ryzhkova et al., 2023).
    • In the facile synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates (Goure, 1993).
    • In the creation of new, biomedical-friendly compounds through multicomponent reactions (Elinson et al., 2018).
    • For the oxyfunctionalization of pyridine derivatives in various chemical industry applications (Stankevičiūtė et al., 2016).
    • In the synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides (Raminelli, Liu, & Larock, 2006).
  • Agrochemicals :

    • As a key intermediate in the synthesis of herbicides and other agrochemical products (Zheng-xiong, 2004).
  • Environmental Applications :

    • In the degradation mechanism of pyridine in drinking water treatment (Li et al., 2017).
  • Safety and Toxicity :

    • The toxicity of 5-amino-2-(trifluoromethyl)pyridine, emphasizing caution in its industrial production due to risks like methemoglobinemia and toxic encephalopathy (Tao, Shi, Han, Jian, & Li, 2022).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, including 2-Hydroxy-5-(trifluoromethyl)pyridine, have been increasingly used in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRJSCNPUHYZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044387
Record name 5-(Trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(trifluoromethyl)pyridine

CAS RN

33252-63-0
Record name 2-Hydroxy-5-(trifluoromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(trifluoromethyl)pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-5-(TRIFLUOROMETHYL)PYRIDINE
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Synthesis routes and methods

Procedure details

To 2 cc of concentrated ammonium hydroxide was added 0.1 g of this new 5-trifluoromethyl-2-pyrone compound isolated in Example 4 and the mixture was stirred for 0.5 hours. The mixture was cooled to 20° C., 1 cc of 50% sodium hydroxide solution was added and the mixture then boiled for 5 minutes. The solution was cooled to 20° C., diluted with 5 cc of water and the pH adjusted to 4 with concentrated hydrochloric acid. The solution was extracted with diethyl ether (3×25 cc), and the extract was evaporated under reduced pressure to give 5-trifluoromethyl-2-pyridone, mp 142°-145°, as in Example 1.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
CS Wang, WT Lin, YJ Chiang, CY Wang - Weed science, 2017 - cambridge.org
… ) phenoxy] propanol (MW 313); two types of intermediates of MW 163, ie, 5-trifluoromethyl-2-pyridone and 5-trifluoromethyl-2-hydroxypyridine (or 2-hydroxy-5-trifluoromethyl pyridine); …
Number of citations: 13 www.cambridge.org
EN Ondari, SG Omwenga, N Madanagopal - 2019 - researchsquare.com
Our previous findings showed that amines from Tridax procumbens (Family: Asteraceae) were responsible for the synthesis of silver nanoparticles. T. procumbens is a weed plant with …
Number of citations: 1 www.researchsquare.com
CH Lochmüller, AG Edwards - … of Toxic and Related Air Pollutants …, 1987 - books.google.com
Results of the Ames Salmonella mutagenesis bioassay on wood smoke 1, 2 and diesel exhaust emission extracts indicate that moderately polar and polar compounds account for …
Number of citations: 0 books.google.com
N Badawi, AE Rosenbom, P Olsen… - … Science & Technology, 2015 - ACS Publications
The herbicide fluazifop-P-butyl (FPB) is used against grasses in agricultural crops such as potato, oilseed rape, and sugar beet. Limited information is available in scientific literature on …
Number of citations: 13 pubs.acs.org
A Erdoğmuş, S Moeno, C Litwinski… - Journal of Photochemistry …, 2010 - Elsevier
The photophysical properties of two newly synthesized phthalocyanines (Pcs) were studied in the presence and the absence of 3-mercaptopropionic acid (MPA) capped quantum dots (…
Number of citations: 53 www.sciencedirect.com
H Satsu, MT Schaeffer, M Guerrero, A Saldana… - Bioorganic & medicinal …, 2013 - Elsevier
… -2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone (50 mg, 0.191 mmol) in DMF (2.5 mL) were added sequentially DIPEA (66 μL, 0.38 mmol) and 2-hydroxy-5-trifluoromethyl pyridine (62 …
Number of citations: 60 www.sciencedirect.com
I Beckers, D De Vos - Iscience, 2023 - cell.com
The direct cross-coupling of (hetero)aromatics without prior functionalization is a promising reaction for the chemical and pharmaceutical industries, enabling the conversion of …
Number of citations: 9 www.cell.com
J Zhou, K Liu, F Xin, J Ma, N Xu, W Zhang… - World Journal of …, 2018 - Springer
… This paper revealed that the main product of FPB degradation is FP, which can be further biodegraded to yield 2-hydroxy-5-trifluoromethyl-pyridine (TFMP) at a slower rate. The …
Number of citations: 20 link.springer.com
A Erdoğmuş, T Nyokong - Journal of Molecular Structure, 2010 - Elsevier
The synthesis, photophysical and photochemical properties of new peripherally (β) tetra-substituted thioquinoline Zn(II) (2) and quaternized thioquinoline Zn(II) phthalocyanines (3) and …
Number of citations: 63 www.sciencedirect.com
P Cole, N Serradell, E Rosa, J Bolos - Drugs of the Future, 2008 - access.portico.org
The cannabinoid CB1 receptor, a G-protein-coupled receptor expressed in the nervous system, has been linked to the control of food intake and energy expenditure in a variety of …
Number of citations: 2 access.portico.org

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